molecular formula C8H4F3NO B12886046 2-(Difluoromethyl)-7-fluorobenzo[d]oxazole

2-(Difluoromethyl)-7-fluorobenzo[d]oxazole

Cat. No.: B12886046
M. Wt: 187.12 g/mol
InChI Key: QXDRDQGZVUNHBH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-fluorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur to facilitate the reaction . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

2-(Difluoromethyl)-7-fluorobenzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-7-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine substituents, which enhance its chemical stability and biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

2-(difluoromethyl)-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H

InChI Key

QXDRDQGZVUNHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)C(F)F

Origin of Product

United States

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